![molecular formula C17H11N3O4 B1230883 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-nitro-2-[2-(4-nitrophenyl)ethenyl]quinoline is a member of quinolines.
Scientific Research Applications
Antileishmanial Activity
Research has demonstrated the potential of styrylquinoline-type compounds, related to 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline, in antileishmanial activity. A study synthesized four styrylquinolines and evaluated their in vitro and in vivo antileishmanial efficacy. Two of these compounds showed significant activity against intracellular amastigotes and exhibited selective toxicity towards human macrophages. In vivo studies using hamsters indicated notable clinical improvement and in some cases, complete cure of experimental cutaneous leishmaniasis caused by L. (V) panamensis (Petro-Buelvas et al., 2021).
Fluorescence-Based Technologies
The compound's derivatives, particularly indolizino[3,2-c]quinolines, have been explored for their optical properties, suggesting potential applications in fluorescence-based technologies. These polyheterocyclic compounds exhibit desirable photophysical properties, positioning them as prospective fluorescent probes in aqueous systems. This indicates a significant role in biomedical applications, especially in imaging and diagnostic procedures (Park et al., 2015).
Cytotoxic Effects
Further research has explored the cytotoxic effects of quinoline derivatives. In vitro studies have demonstrated that modifications in the quinoline structure significantly influence their cytotoxicity against human epithelial colorectal carcinoma cells. This suggests the potential for these compounds in anticancer therapies, where controlling cytotoxic levels through chemical functionalization is crucial (Hami & Zibaseresht, 2017).
Photophysical Properties
The compound's derivatives, featuring azole-quinoline based fluorophores, have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These studies indicate potential applications in the development of advanced fluorescent materials, with implications for sensing, imaging, and other photonic applications (Padalkar & Sekar, 2014).
Photocytotoxicity
Quinifuryl, a related compound, has been studied for its photocytotoxicity to P388 mouse leukemia cells. The findings suggest the potential for nitroheterocyclic compounds like quinifuryl, which share a similar structure to this compound, in photochemotherapy. This could open up new avenues in cancer treatment, especially in leveraging the phototoxic effects of these compounds (Daghastanli et al., 2004).
Properties
Molecular Formula |
C17H11N3O4 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H11N3O4/c21-19(22)15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20(23)24)17(13)18-14/h1-11H/b8-4+ |
InChI Key |
KFAYHVZUOCNDCH-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
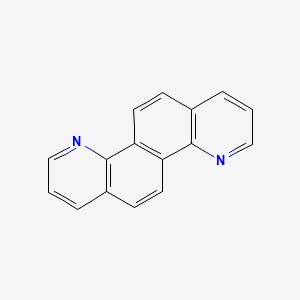

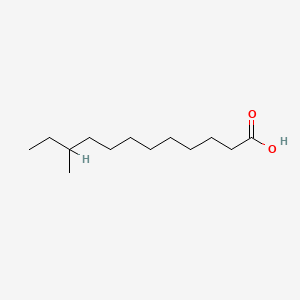

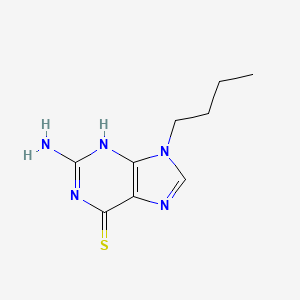
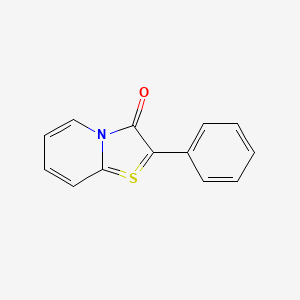


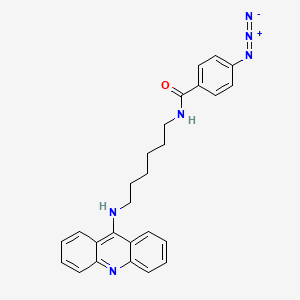
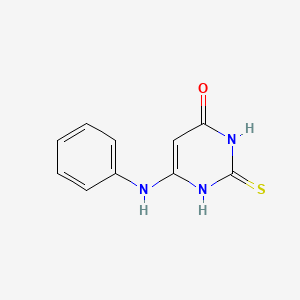


![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)
